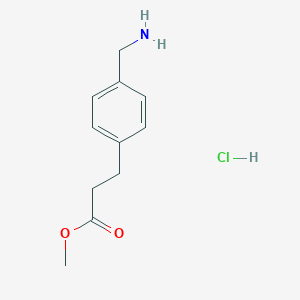

Methyl 3-(4-(aminoMethyl)phenyl)propanoate hydrochloride

Vue d'ensemble

Description

"Methyl 3-(4-(aminoMethyl)phenyl)propanoate hydrochloride" is a compound that can be expected to have significant chemical and pharmaceutical relevance. The synthesis, molecular structure, chemical reactions, and properties of compounds within this chemical class have been studied extensively, providing insights into their potential applications and behavior in various conditions.

Synthesis Analysis

Studies on similar compounds have detailed synthesis routes that could be adapted for "Methyl 3-(4-(aminoMethyl)phenyl)propanoate hydrochloride." For instance, the synthesis of related esters and propanoate derivatives often involves multi-step chemical reactions, including acylation, nitrosation, and oximation, as well as employing specific reagents to achieve the desired structural features (Xiao-liu Li et al., 2009).

Molecular Structure Analysis

The molecular structure of compounds similar to "Methyl 3-(4-(aminoMethyl)phenyl)propanoate hydrochloride" has been analyzed using various spectroscopic techniques. Crystal and molecular structures have been determined by X-ray diffraction, revealing details about their conformation and the nature of intermolecular interactions (K. Koyano et al., 1986).

Chemical Reactions and Properties

The chemical reactivity and properties of such compounds are influenced by their functional groups. Studies have shown that the presence of amino and ester groups can lead to a variety of chemical reactions, including cyclization and the formation of heterocyclic compounds. This reactivity is crucial for further modifications and applications of these molecules (D. Clive and Hua Cheng, 2001).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal form, are critical for the practical application and handling of these compounds. Polymorphism, in particular, has been studied to understand its impact on the physical characteristics and stability of pharmaceutical compounds (F. Vogt et al., 2013).

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents and conditions, have been explored through various studies. These investigations help in understanding the potential use of these compounds in synthesis and their behavior in biological systems (T. Baul et al., 2013).

Applications De Recherche Scientifique

Asymmetric Synthesis Applications

Methyl 3-(4-(aminoMethyl)phenyl)propanoate hydrochloride is utilized in asymmetric synthesis processes. For instance, an efficient asymmetric synthesis of (S)-methyl 3-[4-[2-hydroxy-3-(isopropyl amino) propoxy] phenyl] propanoate was achieved using hydrolytic kinetic resolution methods with Jacobsen catalyst. This process is significant for generating key intermediates in pharmaceutical synthesis (Narsaiah & Kumar, 2011).

Antimicrobial Agent Synthesis

The compound is also involved in the synthesis of potential antimicrobial agents. For example, derivatives of methyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride have been synthesized and characterized for their potential antimicrobial activities. These compounds underwent a series of reactions involving reduction, reaction with tert butyloxy anhydride, and treatment with tosyl chloride, leading to the formation of compounds like 3-(4-bromo phenyl) azetidine, which were then screened for antimicrobial activity (Doraswamy & Ramana, 2013).

Phenolic Compound Synthesis for Anti-inflammatory Applications

Phenolic compounds derived from methyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride are studied for their anti-inflammatory properties. Four new phenolic compounds isolated from the tender leaves of Eucommia ulmoides Oliv., including derivatives of methyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride, showed modest inhibitory activities in an anti-inflammatory study, indicating the compound's potential in developing anti-inflammatory agents (Ren et al., 2021).

Material Science Applications

In material science, methyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride has been used to enhance the reactivity of molecules towards benzoxazine ring formation. This is crucial in the development of materials with specific thermal and thermo-mechanical properties, showing the compound's role in creating advanced materials (Trejo-Machin et al., 2017).

Biocatalysis in Pharmaceutical Intermediates

The compound is instrumental in biocatalytic processes, particularly in the asymmetric biocatalysis of S-3-amino-3-phenylpropionic acid, an important pharmaceutical intermediate. A study demonstrated the use of Methylobacterium Y1-6 in the enantioselective production of S-3-amino-3-phenylpropionic acid, highlighting the compound's significance in the pharmaceutical industry (Li et al., 2013).

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with adrenergic receptors .

Mode of Action

It’s worth noting that compounds with similar structures have been found to competitively block beta-1 adrenergic receptors . This interaction reduces the contractility and cardiac rate of heart muscle, thereby decreasing cardiac output and myocardial oxygen demands .

Biochemical Pathways

Based on the mode of action of similar compounds, it can be inferred that it may influence the adrenergic signaling pathway .

Result of Action

Similar compounds have been found to decrease cardiac output and myocardial oxygen demands .

Propriétés

IUPAC Name |

methyl 3-[4-(aminomethyl)phenyl]propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-14-11(13)7-6-9-2-4-10(8-12)5-3-9;/h2-5H,6-8,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPQPQVOUGGBIGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=CC=C(C=C1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60624342 | |

| Record name | Methyl 3-[4-(aminomethyl)phenyl]propanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

103565-40-8 | |

| Record name | Methyl 3-[4-(aminomethyl)phenyl]propanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-(2,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide](/img/structure/B10211.png)

![N-[2-[(2-cyano-4,6-dinitrophenyl)diazenyl]-5-(dipropylamino)phenyl]propanamide](/img/structure/B10233.png)